molecular formula C26H25NO8 B8244066 4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid

4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid

Cat. No.: B8244066
M. Wt: 479.5 g/mol
InChI Key: JVYDKSYDFXTUMM-UHFFFAOYSA-N
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Description

2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid is a complex organic compound that features a tert-butoxycarbonyl (BOC) protecting group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid typically involves multiple steps. One common method includes the protection of amines using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide . The reaction conditions often involve aqueous or organic solvents like acetonitrile, and the reaction is carried out at ambient temperature or under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The use of protective groups like tert-butoxycarbonyl is crucial in multi-step synthesis to prevent unwanted side reactions and to facilitate the purification process .

Chemical Reactions Analysis

Types of Reactions

2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The BOC-protected amine can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines or alcohols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction of the carboxylic acids can produce primary alcohols .

Scientific Research Applications

2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in organic synthesis and as a protecting group for amines.

    Biology: Employed in the synthesis of biologically active molecules and peptides.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and advanced materials

Mechanism of Action

The mechanism of action of 2’-(((Tert-butoxycarbonyl)amino)methyl)-3,3’‘-dihydroxy-[1,1’:4’,1’‘-terphenyl]-4,4’'-dicarboxylic acid involves the protection of amine groups through the formation of a BOC-protected intermediate. This protection prevents unwanted side reactions during synthesis and allows for selective deprotection under acidic conditions. The molecular targets and pathways involved depend on the specific application and the nature of the compounds being synthesized .

Comparison with Similar Compounds

Similar Compounds

  • 2-((Tert-butoxycarbonyl)amino)ethanol
  • 2-((Tert-butoxycarbonyl)amino)benzoic acid
  • N-(Tert-butoxycarbonyl)glycine

Properties

IUPAC Name

4-[4-(4-carboxy-3-hydroxyphenyl)-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]phenyl]-2-hydroxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H25NO8/c1-26(2,3)35-25(34)27-13-17-10-14(15-5-8-19(23(30)31)21(28)11-15)4-7-18(17)16-6-9-20(24(32)33)22(29)12-16/h4-12,28-29H,13H2,1-3H3,(H,27,34)(H,30,31)(H,32,33)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVYDKSYDFXTUMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=C(C=CC(=C1)C2=CC(=C(C=C2)C(=O)O)O)C3=CC(=C(C=C3)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H25NO8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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